REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.[CH2:5]([O:8][CH2:9][CH:10]([OH:13])[CH2:11][OH:12])[CH:6]=[CH2:7].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH2:5]([O:8][CH2:9][CH:10]1[CH2:11][O:12][C:2]([CH3:4])([CH3:1])[O:13]1)[CH:6]=[CH2:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The 4-allyloxymethyl-2,2-dimethyl-1,3-dioxolane was prepared
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirring bar and a water trap
|
Type
|
CUSTOM
|
Details
|
mounted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
CUSTOM
|
Details
|
The first 170 parts of distillate were removed via the water trap
|
Type
|
TEMPERATURE
|
Details
|
after which reflux
|
Type
|
CUSTOM
|
Details
|
water was collected in the water trap
|
Type
|
TEMPERATURE
|
Details
|
After 13 hours the reaction mixture was cooled
|
Duration
|
13 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove water and toluene
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC1OC(OC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |